3-(3-Iodobenzoyl)-4-methylpyridine

Description

Structure

3D Structure

Properties

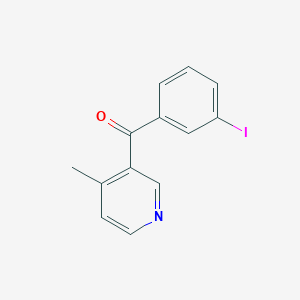

IUPAC Name |

(3-iodophenyl)-(4-methylpyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c1-9-5-6-15-8-12(9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBDFDCLZPPMNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601252842 |

Source

|

| Record name | (3-Iodophenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-56-8 |

Source

|

| Record name | (3-Iodophenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Iodophenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(3-Iodobenzoyl)-4-methylpyridine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a detailed overview of the known and predicted chemical properties of 3-(3-Iodobenzoyl)-4-methylpyridine. Due to the limited availability of published experimental data for this specific compound, some information, particularly regarding its synthesis and biological activity, is based on established chemical principles and analogies to structurally related molecules. This guide is intended for research and informational purposes only.

Core Chemical Properties

| Property | 3-(3-Iodobenzoyl)-4-methylpyridine (Predicted/Calculated) | 3-Iodo-4-methylpyridine[1] | 3-Iodobenzoyl chloride[2][3] |

| IUPAC Name | (3-iodophenyl)(4-methylpyridin-3-yl)methanone | 3-iodo-4-methylpyridine | 3-iodobenzoyl chloride |

| Synonyms | (3-Iodobenzoyl)-4-picoline | 4-Methyl-3-iodopyridine | m-Iodobenzoyl chloride |

| CAS Number | Not available | 38749-96-1 | 1711-10-0 |

| Molecular Formula | C₁₃H₁₀INO | C₆H₆IN | C₇H₄ClIO |

| Molecular Weight | 323.13 g/mol | 219.02 g/mol | 266.46 g/mol |

| Appearance | Predicted: Solid | - | Yellow crystalline solid |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Predicted: > 240.3 °C | 240.3 °C at 760 mmHg | 280.7 °C at 760 mmHg |

| Density | Not available | 1.81 g/cm³ | Not available |

| Solubility | Predicted: Soluble in organic solvents like DCM, THF. | Not available | Sparingly soluble in water |

Proposed Synthesis and Experimental Protocol

The synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine is not explicitly described in the scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. The primary challenge in acylating a pyridine ring via a traditional Friedel-Crafts reaction is the deactivation of the ring by the Lewis acid catalyst coordinating to the pyridine nitrogen.[4][5] Therefore, alternative strategies are often employed.

Here, we propose a two-step synthesis: first, the preparation of the acylating agent, 3-iodobenzoyl chloride, followed by its reaction with 3-iodo-4-methylpyridine. Given the challenges of direct Friedel-Crafts acylation on a pyridine ring, a metal-catalyzed cross-coupling reaction represents a more viable approach.

Synthesis of 3-Iodobenzoyl Chloride

3-Iodobenzoyl chloride can be readily prepared from commercially available 3-iodobenzoic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-iodobenzoic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, ~5.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

-

Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-iodobenzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine via Palladium-Catalyzed Carbonylative Cross-Coupling

A robust method for the formation of a ketone from an aryl halide and an acyl chloride is the palladium-catalyzed carbonylative cross-coupling reaction.[6][7][8] This approach avoids the harsh conditions of Friedel-Crafts acylation.

Experimental Protocol:

-

To a flame-dried Schlenk flask, add 3-iodo-4-methylpyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon).

-

Add a suitable dry, degassed solvent such as tetrahydrofuran (THF) or toluene.

-

To the stirred mixture, add a non-nucleophilic base, for example, triethylamine (Et₃N, 2.0 eq).

-

Slowly add a solution of 3-iodobenzoyl chloride (1.1 eq) in the same solvent.

-

Heat the reaction mixture to a temperature between 80-100°C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Mandatory Visualizations

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine.

Potential Biological Activity and Significance

While there is no specific biological data for 3-(3-Iodobenzoyl)-4-methylpyridine, the structural motifs present in the molecule, namely the substituted pyridine and benzoyl groups, are found in numerous biologically active compounds.

-

Enzyme Inhibition: Benzoylpyridine derivatives are known to act as inhibitors for various enzymes. The specific substitution pattern and the presence of the iodo-substituent could confer inhibitory activity against kinases, polymerases, or other enzymes relevant in disease pathways.

-

Antimicrobial and Antifungal Activity: Pyridine and benzamide derivatives have been reported to exhibit antibacterial and antifungal properties. The lipophilicity and electronic properties imparted by the iodo- and methyl- groups could influence the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

-

Agrochemical Potential: Many commercial pesticides and herbicides contain pyridine and amide functionalities. It is plausible that 3-(3-Iodobenzoyl)-4-methylpyridine could exhibit insecticidal or herbicidal activity.

-

CNS Activity: The pyridine ring is a common scaffold in drugs targeting the central nervous system. Depending on its ability to cross the blood-brain barrier, this compound could potentially interact with various receptors and transporters in the brain.

It is important to emphasize that these are hypothetical applications based on structural analogy. The actual biological activity of 3-(3-Iodobenzoyl)-4-methylpyridine would need to be determined through in vitro and in vivo screening.

Conclusion

3-(3-Iodobenzoyl)-4-methylpyridine is a compound for which there is a paucity of direct experimental data. This guide has provided a comprehensive overview of its predicted properties, a plausible and detailed synthetic route, and a discussion of its potential biological significance based on the known activities of structurally related molecules. The proposed synthetic protocol offers a starting point for researchers interested in preparing this compound for further study. Future experimental work is required to fully elucidate the chemical and biological properties of this molecule and to explore its potential applications in drug discovery and materials science.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. 3-IODOBENZOYL CHLORIDE | CAS#:1711-10-0 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Pd-carbene catalyzed carbonylation reactions of aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]

- 8. Carbonylation of Aryl Chlorides with Oxygen Nucleophiles at Atmospheric Pressure. Preparation of Phenyl Esters as Acyl Transfer Agents and the Direct Preparation of Alkyl Esters and Carboxylic Acids [organic-chemistry.org]

An In-depth Technical Guide to 3-(3-Iodobenzoyl)-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted physicochemical properties of 3-(3-Iodobenzoyl)-4-methylpyridine. Due to the limited availability of direct experimental data for this specific compound, this document outlines a detailed, plausible synthetic pathway utilizing a Friedel-Crafts acylation reaction. Furthermore, it presents predicted spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectrometry, based on established principles and data from analogous structures. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of novel acylpyridine derivatives, potentially for applications in medicinal chemistry and materials science. All quantitative data and procedural information are presented in a clear, structured format to facilitate laboratory application.

Molecular Structure and Physicochemical Properties

3-(3-Iodobenzoyl)-4-methylpyridine is an aromatic ketone featuring a 4-methylpyridine ring acylated at the 3-position with a 3-iodobenzoyl group. The molecular structure combines the functionalities of a pyridine, a ketone, and an organoiodine compound.

Table 1: Molecular Identifiers and Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C13H10INO | Calculated |

| Molecular Weight | 323.13 g/mol | Calculated |

| IUPAC Name | (3-iodophenyl)(4-methylpyridin-3-yl)methanone | |

| SMILES | Cc1cnccc1C(=O)c2cccc(I)c2 | |

| InChI | InChI=1S/C13H10INO/c1-9-8-15-7-6-11(9)13(16)10-4-2-3-5-12(10)14/h2-8H,1H3 | |

| Predicted LogP | 3.5 - 4.5 | |

| Predicted Boiling Point | > 400 °C | |

| Predicted Melting Point | Not available |

Proposed Synthesis

The synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine is not well-documented in the current literature. A feasible and commonly employed method for the preparation of aryl-heteroaryl ketones is the Friedel-Crafts acylation. However, the direct acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen atom, which can also complex with the Lewis acid catalyst. A more viable approach involves the acylation of a pre-functionalized pyridine derivative or a coupling reaction. This guide proposes a Friedel-Crafts acylation of 4-methylpyridine using 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst. It is important to note that this reaction may have regioselectivity challenges and require optimization.

Synthesis of 3-Iodobenzoyl Chloride

3-Iodobenzoyl chloride can be prepared from 3-iodobenzoic acid by reaction with thionyl chloride or oxalyl chloride.

Experimental Protocol: Synthesis of 3-Iodobenzoyl Chloride from 3-Iodobenzoic Acid

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-iodobenzoic acid (1 equivalent).

-

Add thionyl chloride (2-3 equivalents) in a fume hood.

-

Slowly heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 3-iodobenzoyl chloride can be purified by vacuum distillation.

Proposed Synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine

This protocol is a proposed method and may require optimization.

Experimental Protocol: Friedel-Crafts Acylation

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl3) (1.2 equivalents) in a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 3-iodobenzoyl chloride (1 equivalent), prepared as described in section 2.1, to the suspension with vigorous stirring.

-

Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the acylium ion complex.

-

In a separate flask, dissolve 4-methylpyridine (1.1 equivalents) in the same dry solvent.

-

Slowly add the 4-methylpyridine solution to the acylium ion complex suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram 1: Proposed Synthesis Workflow

Caption: A simplified workflow for the proposed synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(3-Iodobenzoyl)-4-methylpyridine. These predictions are based on the analysis of its chemical structure and comparison with known data for similar compounds.

Table 2: Predicted 1H NMR Spectral Data (in CDCl3, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 - 8.8 | d | 1H | Pyridine H-6 |

| ~8.5 | s | 1H | Pyridine H-2 |

| ~8.0 - 8.2 | m | 2H | Benzoyl H-2', H-6' |

| ~7.8 - 7.9 | d | 1H | Benzoyl H-4' |

| ~7.2 - 7.4 | t | 1H | Benzoyl H-5' |

| ~7.1 | d | 1H | Pyridine H-5 |

| ~2.4 | s | 3H | Methyl (-CH3) |

Table 3: Predicted 13C NMR Spectral Data (in CDCl3, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~194 - 196 | Carbonyl (C=O) |

| ~155 - 157 | Pyridine C-6 |

| ~150 - 152 | Pyridine C-2 |

| ~145 - 147 | Pyridine C-4 |

| ~140 - 142 | Benzoyl C-1' |

| ~138 - 140 | Benzoyl C-6' |

| ~135 - 137 | Pyridine C-3 |

| ~130 - 132 | Benzoyl C-5' |

| ~128 - 130 | Benzoyl C-2' |

| ~125 - 127 | Pyridine H-5 |

| ~124 - 126 | Benzoyl C-4' |

| ~94 - 96 | Benzoyl C-3' (C-I) |

| ~17 - 19 | Methyl (-CH3) |

Table 4: Predicted IR and Mass Spectrometry Data

| Spectroscopic Technique | Predicted Key Peaks/Fragments |

| Infrared (IR) | ~3100-3000 cm-1 (Aromatic C-H stretch)~1660-1680 cm-1 (C=O stretch, aryl ketone)~1600, 1470 cm-1 (Aromatic C=C stretch)~800-850 cm-1 (C-H out-of-plane bend) |

| Mass Spectrometry (EI) | m/z 323 (M+) : Molecular ion peakm/z 204 : [M - I]+m/z 196 : [M - C6H4I]+m/z 92 : [C6H6N]+ (methylpyridine fragment) |

Diagram 2: Characterization Workflow

Caption: A standard workflow for the structural elucidation of the synthesized compound.

Biological Activity

As of the date of this guide, no specific biological activity or signaling pathway involvement has been reported for 3-(3-Iodobenzoyl)-4-methylpyridine in peer-reviewed literature. The presence of the pyridine and iodobenzoyl moieties suggests that this compound could be explored for a variety of biological activities. Many pyridine derivatives are known to possess diverse pharmacological properties, including but not limited to, anticancer, antimicrobial, and anti-inflammatory activities. The iodine atom could also serve as a handle for further functionalization or for use in radioimaging applications. Researchers are encouraged to perform biological screening to elucidate the potential therapeutic applications of this compound.

Diagram 3: Potential Research Directions

Caption: Potential avenues for investigating the biological relevance of the title compound.

Conclusion

This technical guide provides a foundational understanding of 3-(3-Iodobenzoyl)-4-methylpyridine, a compound for which specific experimental data is not yet available. The proposed synthetic route via Friedel-Crafts acylation offers a practical starting point for its preparation in a laboratory setting. The predicted spectroscopic data will aid in its characterization. The lack of biological data highlights an opportunity for new research to explore the potential of this and related acylpyridines in drug discovery and other applications. This document is intended to be a living resource, to be updated as new experimental findings become available.

An In-depth Technical Guide to the Synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient synthetic pathway for the preparation of 3-(3-Iodobenzoyl)-4-methylpyridine, a key building block in pharmaceutical research and development. The described methodology focuses on a modern and reliable approach, moving beyond classical but often problematic Friedel-Crafts acylations of pyridine rings. The presented synthesis is a multi-step process designed for high yield and purity, leveraging the stability and selectivity of Weinreb amide chemistry.

Executive Summary

The synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine is most effectively achieved through a three-stage process:

-

Activation of 4-methylnicotinic acid: Conversion of commercially available 4-methylnicotinic acid to its corresponding N-methoxy-N-methyl amide (Weinreb amide), N-methoxy-N,4-dimethylnicotinamide. This is a crucial step that prepares the pyridine moiety for selective acylation.

-

Formation of the Grignard Reagent: Preparation of the 3-iodophenylmagnesium bromide Grignard reagent from a suitable halo-iodobenzene precursor.

-

Carbon-Carbon Bond Formation: The controlled reaction of the Weinreb amide with the 3-iodophenylmagnesium bromide to yield the target ketone, 3-(3-Iodobenzoyl)-4-methylpyridine. This final step is characterized by its high selectivity and avoidance of over-addition byproducts.

This guide provides detailed experimental protocols for each stage, quantitative data for expected yields, and a logical workflow diagram to facilitate replication and adaptation in a laboratory setting.

Introduction

Aryl-heteroaryl ketones are a prevalent structural motif in a wide array of biologically active molecules and pharmaceutical compounds. The specific target of this guide, 3-(3-Iodobenzoyl)-4-methylpyridine, possesses a unique combination of a substituted pyridine ring and an iodinated phenyl group, making it a valuable intermediate for further functionalization, particularly in cross-coupling reactions.

Direct Friedel-Crafts acylation of the 4-methylpyridine ring is generally inefficient and challenging due to the electron-deficient nature of the pyridine ring and the propensity for N-acylation, which further deactivates the ring towards electrophilic substitution. The synthetic strategy outlined herein circumvents these issues by employing a Grignard reaction with a Weinreb amide, a method well-established for its reliability in ketone synthesis.[1][2]

Synthesis Pathway Overview

The overall synthetic route is depicted in the following diagram:

Caption: Overall synthetic pathway for 3-(3-Iodobenzoyl)-4-methylpyridine.

Stage 1: Preparation of N-methoxy-N,4-dimethylnicotinamide (Weinreb Amide)

The initial step involves the conversion of 4-methylnicotinic acid into its corresponding Weinreb amide. This is typically a two-step, one-pot procedure where the carboxylic acid is first converted to the more reactive acid chloride, which then reacts with N,O-dimethylhydroxylamine.

Experimental Protocol

-

Acid Chloride Formation: To a solution of 4-methylnicotinic acid (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.5 M) under a nitrogen atmosphere at 0 °C, add oxalyl chloride (1.1-1.5 equiv.) dropwise.[3] A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) is then added. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until gas evolution ceases and the reaction mixture becomes a clear solution. The solvent and excess oxalyl chloride are typically removed under reduced pressure.

-

Amide Formation: The crude acid chloride is re-dissolved in anhydrous DCM. In a separate flask, a mixture of N,O-dimethylhydroxylamine hydrochloride (1.1-1.5 equiv.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5-3.0 equiv.) in DCM is prepared and cooled to 0 °C. The solution of the acid chloride is then added dropwise to this mixture. The reaction is stirred at room temperature for 1-3 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude Weinreb amide can be purified by column chromatography on silica gel.

Quantitative Data for Stage 1

| Parameter | Value/Range | Reference |

| Starting Material | 4-Methylnicotinic Acid | Commercially Available |

| Key Reagents | Oxalyl Chloride, DMF, N,O-dimethylhydroxylamine HCl, Base (TEA or DIPEA) | Standard Reagents |

| Solvent | Dichloromethane (DCM) | |

| Reaction Time | 3-7 hours (total) | [3] |

| Typical Yield | 80-95% | General procedure yields |

| Purification | Silica Gel Chromatography |

Stage 2: Preparation of 3-Iodophenylmagnesium Bromide

The Grignard reagent is prepared by the reaction of an appropriate dihalobenzene with magnesium metal in an anhydrous ether solvent.

Experimental Protocol

-

Initiation: Magnesium turnings (1.2-1.5 equiv.) are placed in a flame-dried flask under a nitrogen atmosphere. A small crystal of iodine can be added to activate the magnesium surface. A small portion of a solution of 3-iodobromobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is added to initiate the reaction, which is often indicated by gentle refluxing and the disappearance of the iodine color.

-

Addition: The remaining solution of 3-iodobromobenzene in THF is added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture is typically stirred at room temperature or gently heated for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The concentration of the Grignard reagent can be determined by titration if required.

Quantitative Data for Stage 2

| Parameter | Value/Range | Reference |

| Starting Material | 3-Iodobromobenzene | Commercially Available |

| Key Reagents | Magnesium Turnings, Iodine (cat.) | |

| Solvent | Anhydrous Tetrahydrofuran (THF) | |

| Reaction Time | 2-4 hours | General procedure |

| Typical Yield | Assumed to be near quantitative for subsequent use | [4] |

Stage 3: Synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine

This final step involves the nucleophilic addition of the Grignard reagent to the Weinreb amide, followed by an acidic work-up to afford the desired ketone. The chelated intermediate formed from the Weinreb amide prevents the common over-addition of a second equivalent of the Grignard reagent.

Experimental Protocol

-

Reaction: A solution of N-methoxy-N,4-dimethylnicotinamide (1.0 equiv.) in anhydrous THF is cooled to -78 °C to 0 °C under a nitrogen atmosphere. The previously prepared solution of 3-iodophenylmagnesium bromide (1.1-1.5 equiv.) is then added dropwise. The reaction mixture is stirred at this low temperature for a period of 1-3 hours and then allowed to warm to room temperature.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or 1M hydrochloric acid. The aqueous layer is extracted with an organic solvent such as ethyl acetate or DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-(3-Iodobenzoyl)-4-methylpyridine as the final product.

Quantitative Data for Stage 3

| Parameter | Value/Range | Reference |

| Starting Materials | N-methoxy-N,4-dimethylnicotinamide, 3-Iodophenylmagnesium bromide | Synthesized in previous stages |

| Solvent | Anhydrous Tetrahydrofuran (THF) | |

| Reaction Temperature | -78 °C to 0 °C | General procedure |

| Reaction Time | 2-5 hours | General procedure |

| Typical Yield | 70-90% | [5] |

| Purification | Silica Gel Chromatography |

Logical Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine.

Conclusion

The synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine via the Weinreb amide and Grignard reaction pathway offers a significant improvement over classical methods. This approach is characterized by its high degree of control, selectivity, and generally good to excellent yields. The detailed protocols and quantitative data provided in this guide should serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the reliable and efficient production of this important chemical intermediate.

References

- 1. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Synthesis of Weinreb and their Derivatives (A Review) : Oriental Journal of Chemistry [orientjchem.org]

The Enigmatic Mechanism of 3-(3-Iodobenzoyl)-4-methylpyridine: A Review of Uncharted Territory

Researchers, scientists, and drug development professionals exploring the therapeutic potential of novel pyridine derivatives are met with a significant information gap concerning the specific mechanism of action of 3-(3-Iodobenzoyl)-4-methylpyridine. Despite extensive searches of scientific literature and chemical databases, detailed studies elucidating its biological targets, signaling pathway interactions, and overall pharmacological profile remain unpublished. This in-depth technical guide serves to consolidate the current state of knowledge—or lack thereof—and to frame the compound within the broader context of related chemical structures to postulate potential avenues for future investigation.

At present, there is no publicly available quantitative data, detailed experimental protocols, or established signaling pathways specifically associated with 3-(3-Iodobenzoyl)-4-methylpyridine. The absence of this critical information prevents the construction of a detailed mechanism of action, data tables, or specific experimental workflows.

Postulated Mechanisms Based on Structural Analogs

While direct evidence is wanting, the chemical architecture of 3-(3-Iodobenzoyl)-4-methylpyridine, featuring a pyridine ring substituted with a methyl group and an iodobenzoyl moiety, allows for informed speculation on its potential biological activities. Pyridine derivatives are a well-established class of compounds with a broad spectrum of pharmacological applications, including antimicrobial, antiviral, and anticancer activities.

The benzoyl group attached to the pyridine ring is a common feature in various biologically active molecules. For instance, certain benzoyl derivatives have been investigated for their inhibitory effects on a range of enzymes. Similarly, the presence of a halogen, in this case, iodine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing its binding affinity to target proteins.

Given the structural similarities to other researched compounds, several hypothetical mechanisms of action for 3-(3-Iodobenzoyl)-4-methylpyridine can be proposed:

-

Kinase Inhibition: Many small molecule inhibitors targeting protein kinases incorporate a pyridine core. The benzoyl group could potentially interact with the hinge region of a kinase, a common binding motif for ATP-competitive inhibitors. The specific substitution pattern on both the pyridine and the benzoyl ring would determine the targeted kinase family.

-

Enzyme Inhibition: The broader class of pyridine derivatives has been shown to inhibit various enzymes. For example, some have demonstrated activity against dipeptidyl peptidase-4 (DPP-4). It is conceivable that 3-(3-Iodobenzoyl)-4-methylpyridine could act as an inhibitor for a yet-to-be-identified enzyme.

-

Reverse Transcriptase Inhibition: The structurally related 3-amino-4-methylpyridine serves as an intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[1] Although the functional groups differ significantly, the shared pyridine scaffold suggests that antiviral activity, potentially through the inhibition of viral enzymes, could be a plausible area of investigation.

Future Directions for Research

To elucidate the mechanism of action of 3-(3-Iodobenzoyl)-4-methylpyridine, a systematic experimental approach is required. The following outlines a potential workflow for future research:

Figure 1. A potential experimental workflow to determine the mechanism of action.

1. Phenotypic Screening: Initial studies should involve broad phenotypic screens to identify any significant biological effects of the compound. This could include assays for cytotoxicity against a panel of cancer cell lines, antimicrobial activity against various pathogens, or effects on specific cellular processes.

2. Target Identification: If a distinct phenotype is observed, subsequent efforts would focus on identifying the molecular target(s) of the compound. Techniques such as affinity chromatography, chemical proteomics, or computational target prediction could be employed.

3. Biochemical and Cellular Assays: Once a putative target is identified, its interaction with 3-(3-Iodobenzoyl)-4-methylpyridine would need to be validated through in vitro biochemical assays (e.g., enzyme inhibition or binding assays) and confirmed in a cellular context.

4. Signaling Pathway Analysis: Following target validation, downstream signaling pathways affected by the compound's activity would be investigated using techniques such as Western blotting, reporter gene assays, or transcriptomic analysis.

Conclusion

The mechanism of action of 3-(3-Iodobenzoyl)-4-methylpyridine remains an open question in the field of medicinal chemistry. While the absence of specific data is a significant hurdle, the compound's structural features provide a basis for postulating several plausible biological activities. Future research, guided by a systematic experimental workflow, is essential to unlock the therapeutic potential of this and related novel pyridine derivatives. The scientific community awaits the publication of dedicated studies to move this compound from the realm of speculation to that of evidence-based pharmacology.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(3-Iodobenzoyl)-4-methylpyridine

Disclaimer: 3-(3-Iodobenzoyl)-4-methylpyridine is a novel chemical entity that is not extensively characterized in publicly available scientific literature. Therefore, this document provides a theoretical framework for its potential therapeutic applications based on the analysis of its structural motifs and the known biological activities of related compounds. The proposed targets and experimental workflows are intended to guide future research and are not based on established data for this specific molecule.

Introduction

3-(3-Iodobenzoyl)-4-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 3-iodobenzoyl group at the 3-position. The unique combination of these chemical features suggests a potential for interaction with various biological targets, making it a molecule of interest for drug discovery and development. This guide explores the potential therapeutic targets of this compound by dissecting its structural components and drawing parallels with pharmacologically active molecules sharing similar moieties.

Analysis of Structural Moieties and Potential Therapeutic Implications

The structure of 3-(3-Iodobenzoyl)-4-methylpyridine can be broken down into three key components: the pyridine core, the 4-methyl group, and the 3-iodobenzoyl group. Each of these contributes to the overall physicochemical and pharmacological properties of the molecule.

-

Pyridine Core: The pyridine ring is a common scaffold in a multitude of FDA-approved drugs and biologically active compounds. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking and hydrophobic interactions with biological macromolecules. Pyridine derivatives are known to exhibit a wide range of activities, including but not limited to, anticancer, antimicrobial, and neurological effects.

-

4-Methyl Group: The methyl group at the 4-position of the pyridine ring can influence the molecule's steric and electronic properties. It can enhance binding to a target protein through hydrophobic interactions and may also impact the metabolic stability of the compound.

-

3-Iodobenzoyl Group: The iodobenzoyl moiety is a significant contributor to the potential bioactivity. The iodine atom can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the benzoyl group provides a rigid scaffold that can be oriented to fit into specific binding pockets.

Hypothesized Therapeutic Targets

Based on the analysis of the structural components and the known activities of similar compounds, several potential therapeutic targets can be proposed for 3-(3-Iodobenzoyl)-4-methylpyridine.

The benzoylpyridine scaffold is a known feature in some kinase inhibitors. For example, derivatives of benzoylpyridine have been investigated as inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways. The 3-(3-Iodobenzoyl)-4-methylpyridine could potentially target this or other kinases involved in cell signaling, proliferation, and inflammation.

Table 1: Examples of Benzoylpyridine and Related Kinase Inhibitors

| Compound Class | Target Kinase | Reported Activity |

| Benzoylpyridines | p38α MAP Kinase | Inhibition of inflammatory cytokine production |

| Pyridinyl-imidazoles | p38 MAP Kinase | Anti-inflammatory effects |

| Anilinopyrimidines | Various (e.g., EGFR, Abl) | Anticancer activity |

Compounds containing an iodobenzoyl or a related iodobenzyl moiety have been shown to interact with a variety of enzymes. For instance, meta-iodobenzylguanidine (MIBG) is a substrate for the norepinephrine transporter, and some iodobenzoyl derivatives have been explored as inhibitors of enzymes like histone deacetylases (HDACs) and carbonic anhydrases.

Table 2: Bioactive Compounds with Iodobenzoyl or Related Moieties

| Compound | Target/Mechanism | Therapeutic Area |

| meta-Iodobenzylguanidine (MIBG) | Norepinephrine Transporter | Oncology (Neuroendocrine tumors) |

| Iodinated Hydroxamic Acids | Histone Deacetylases (HDACs) | Oncology |

| Iodinated Sulfonamides | Carbonic Anhydrases | Various |

The pyridine moiety is present in numerous compounds that target G-protein coupled receptors (GPCRs) and ion channels. The overall shape and electronic distribution of 3-(3-Iodobenzoyl)-4-methylpyridine may allow it to bind to receptors involved in neurotransmission or other physiological processes.

Proposed Signaling Pathways and Mechanisms of Action

Should 3-(3-Iodobenzoyl)-4-methylpyridine target kinases such as p38α MAP kinase, it would likely modulate inflammatory signaling pathways.

Caption: Potential inhibition of the p38 MAPK signaling pathway.

Proposed Experimental Workflow for Target Identification and Validation

A systematic approach is necessary to identify and validate the therapeutic targets of 3-(3-Iodobenzoyl)-4-methylpyridine.

Caption: A logical workflow for therapeutic target validation.

Detailed Methodologies for Key Experiments

-

Objective: To isolate proteins that bind to 3-(3-Iodobenzoyl)-4-methylpyridine from a cell lysate.

-

Protocol:

-

Synthesize a derivative of 3-(3-Iodobenzoyl)-4-methylpyridine with a linker arm suitable for immobilization (e.g., an amino or carboxyl group).

-

Covalently couple the linker-modified compound to a solid support matrix (e.g., NHS-activated sepharose beads).

-

Prepare a cell lysate from a relevant cell line or tissue.

-

Incubate the cell lysate with the compound-coupled beads to allow for protein binding.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

-

Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

-

Objective: To quantitatively measure the binding affinity and thermodynamics of the interaction between the compound and a purified target protein.

-

Protocol:

-

Prepare solutions of the purified target protein in the sample cell and 3-(3-Iodobenzoyl)-4-methylpyridine in the injection syringe in a suitable buffer.

-

Perform a series of small injections of the compound solution into the protein solution while monitoring the heat change.

-

Integrate the heat change peaks to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Conclusion

While 3-(3-Iodobenzoyl)-4-methylpyridine remains a largely unexplored molecule, a systematic investigation based on its structural features can unveil its therapeutic potential. The pyridine core, combined with the influential 4-methyl and 3-iodobenzoyl substituents, suggests that this compound could be a promising candidate for targeting a range of proteins, particularly kinases involved in inflammatory and proliferative diseases. The experimental workflows and methodologies outlined in this guide provide a robust framework for elucidating the mechanism of action and identifying the specific therapeutic targets of this novel compound, thereby paving the way for its potential development as a therapeutic agent.

An In-depth Technical Guide to 3-(3-Iodobenzoyl)-4-methylpyridine: Synthesis, Properties, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Iodobenzoyl)-4-methylpyridine, a novel compound with significant potential in medicinal chemistry. In the absence of direct literature, this document constructs a scientific profile of the target molecule by examining its precursors, analogous structures, and probable synthetic routes. This guide covers a plausible synthesis pathway, predicted physicochemical properties, and a hypothesized mechanism of action as a p38 MAP kinase inhibitor, a pathway implicated in inflammatory diseases and cancer.[1][2][3][4] Detailed experimental protocols for the synthesis of key precursors and the proposed final compound are provided, alongside structured data tables and pathway diagrams to facilitate further research and development.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their ability to form hydrogen bonds and participate in various biological interactions makes them privileged structures in drug design. Benzoylpyridine derivatives, in particular, have garnered attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8] This guide focuses on the specific, yet uncharacterized, molecule 3-(3-Iodobenzoyl)-4-methylpyridine. By analyzing the chemistry of its constituent parts—the 4-methylpyridine core and the 3-iodobenzoyl moiety—we can infer its likely properties and biological significance. The presence of an iodine atom suggests potential for use in radiolabeling studies or as a handle for further synthetic diversification through cross-coupling reactions.

Proposed Synthesis

A direct Friedel-Crafts acylation of 4-methylpyridine is challenging due to the electron-deficient nature of the pyridine ring and the propensity for N-acylation.[9] Therefore, a more viable synthetic strategy involves the coupling of a pre-functionalized 4-methylpyridine with a 3-iodobenzoyl derivative. A plausible approach is a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, between a 4-methyl-3-pyridylboronic acid or -stannane and 3-iodobenzoyl chloride. An alternative, and perhaps more straightforward, method would be a Grignard reaction.

A proposed workflow for the synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine is outlined below.

Caption: Proposed synthetic workflow for 3-(3-Iodobenzoyl)-4-methylpyridine.

Physicochemical and Spectroscopic Data

While no experimental data exists for 3-(3-Iodobenzoyl)-4-methylpyridine, we can predict its properties and summarize the data for its precursors and related benzoylpyridines.

Table 1: Physicochemical Properties of Precursors and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| 3-Iodo-4-methylpyridine | C6H6IN | 219.02 | 3-iodo-4-methylpyridine[10] |

| 3-Amino-4-methylpyridine | C6H8N2 | 108.14 | 4-methylpyridin-3-amine |

| 2-Benzoylpyridine | C12H9NO | 183.21 | phenyl(pyridin-2-yl)methanone[11] |

| 3-Benzoylpyridine | C12H9NO | 183.21 | phenyl(pyridin-3-yl)methanone[12] |

Table 2: Spectroscopic Data of Related Benzoylpyridine Derivatives

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | Mass Spec (m/z) |

| 2-Benzoylpyridine Nicotinoyl Hydrazone | δ 2.48 (s, 3H, CH3), 6.88–7.45 (m, 6H, Ar–H) 11.33 (s, 1H, NH) | δ 14.58 (CH3), 118.67 (C≡N), 212.00 (C=S), 125.78–148.79 (Ar–C) | 3220 (NH), 3055 (CH–Ar) 2880 (CH–aliph.), 2220 (C≡N), 1644 (C=N) | 266 (M+) |

| 6-Aryl-2-benzoyl-pyridines (general) | Data not available | Data not available | Data not available | Data not available |

Note: The spectroscopic data for 2-Benzoylpyridine Nicotinoyl Hydrazone is provided as a representative example of a complex benzoylpyridine derivative.[13][14]

Potential Biological Activity and Mechanism of Action

Many pyridine-containing compounds, particularly those with a vicinal aryl/4-pyridinyl-heterocycle arrangement, are potent inhibitors of p38 MAP kinase.[15] The p38 mitogen-activated protein kinase (MAPK) signaling cascade is a crucial pathway involved in cellular responses to inflammatory and stress stimuli, playing a key role in inflammation, cell proliferation, apoptosis, and invasion.[1] Therefore, inhibitors of p38 MAPK are promising therapeutic agents for inflammatory diseases and cancer.[1][4]

Given the structural similarities of 3-(3-Iodobenzoyl)-4-methylpyridine to known p38 MAPK inhibitors, it is hypothesized that this compound could also exhibit inhibitory activity against this kinase. The pyridine nitrogen is likely to form a critical hydrogen bond with the backbone N-H of Met109 in the ATP-binding pocket of p38, while the 3-iodobenzoyl group may occupy a hydrophobic pocket.[15]

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

Experimental Protocols

Synthesis of 3-Bromo-4-methylpyridine

This protocol is adapted from a patented method for the bromination of 4-methylpyridine.[5]

-

Materials: 4-methylpyridine, 20% fuming sulfuric acid (oleum), bromine, sodium carbonate, ice.

-

Procedure:

-

In a reaction kettle, add 720 ml of 20% oleum and 140 g of 4-methylpyridine.

-

Heat the mixture to 160°C.

-

Slowly add 250 g of bromine dropwise while maintaining the temperature between 160-170°C.

-

Continue the reaction for 15 hours.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Adjust the pH to 10-11 with sodium carbonate.

-

Perform steam distillation to obtain 3-bromo-4-methylpyridine.

-

Expected yield: approximately 66%.

-

Proposed Synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine via Grignard Reaction

This is a hypothetical protocol based on standard Grignard reaction procedures.

-

Materials: 3-Bromo-4-methylpyridine, magnesium turnings, anhydrous tetrahydrofuran (THF), 3-iodobenzoyl chloride, saturated aqueous ammonium chloride solution, diethyl ether, anhydrous sodium sulfate.

-

Procedure:

-

Grignard Reagent Preparation:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous THF to the flask.

-

Slowly add a solution of 3-bromo-4-methylpyridine in anhydrous THF to the magnesium suspension. The reaction should be initiated (indicated by heat evolution and bubbling). If necessary, gently warm the mixture or add a crystal of iodine to initiate the reaction.

-

Once the reaction starts, add the remaining 3-bromo-4-methylpyridine solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 3-(4-methylpyridyl)magnesium bromide.

-

-

Acylation:

-

In a separate flame-dried flask under an inert atmosphere, dissolve 3-iodobenzoyl chloride in anhydrous THF and cool the solution to 0°C in an ice bath.

-

Slowly add the prepared Grignard reagent to the solution of 3-iodobenzoyl chloride via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 3-(3-Iodobenzoyl)-4-methylpyridine.

-

-

Conclusion

While 3-(3-Iodobenzoyl)-4-methylpyridine has not been explicitly described in the scientific literature, this technical guide provides a robust, scientifically-grounded framework for its synthesis and potential biological evaluation. The proposed synthetic route is based on well-established chemical transformations, and the hypothesized biological activity as a p38 MAP kinase inhibitor is supported by the extensive literature on structurally related pyridine derivatives.[2][10][15] This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, providing a solid foundation for the future investigation of this promising compound. Further experimental validation of the proposed synthesis and biological activity is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]

- 9. google.com [google.com]

- 10. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Benzoylpyridine for synthesis | 5424-19-1 [sigmaaldrich.com]

- 13. Spectral characterization and crystal structure of 2-benzoylpyridine nicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(3-Iodobenzoyl)-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-(3-Iodobenzoyl)-4-methylpyridine, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document presents illustrative spectroscopic data from the closely related analogue, 3-benzoylpyridine. This is supplemented with analysis of the expected spectral modifications arising from the iodo and methyl substitutions. The methodologies detailed herein are standard for the spectroscopic analysis of small organic molecules.

Illustrative Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(3-Iodobenzoyl)-4-methylpyridine. The provided values for 3-benzoylpyridine are sourced from existing literature and databases and serve as a baseline for predicting the spectral characteristics of the target compound.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment (3-benzoylpyridine) | Expected Shift for 3-(3-Iodobenzoyl)-4-methylpyridine |

| 9.00 | d | 1H | Pyridine H2 | Downfield shift due to proximity to carbonyl |

| 8.82 | dd | 1H | Pyridine H6 | Minimal change |

| 8.13 | dt | 1H | Pyridine H4 | Signal absent, replaced by methyl group signal |

| 7.82-7.85 | m | 2H | Benzoyl H2', H6' | Splitting pattern will change due to iodine substitution |

| 7.63-7.67 | m | 1H | Benzoyl H4' | Splitting pattern will change due to iodine substitution |

| 7.45-7.55 | m | 3H | Pyridine H5, Benzoyl H3', H5' | Splitting pattern will change due to iodine substitution |

| - | - | - | - | ~2.5 ppm (s, 3H) for the 4-methyl group |

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment (3-benzoylpyridine) | Expected Shift for 3-(3-Iodobenzoyl)-4-methylpyridine |

| 194.8 | C=O (Ketone) | Minimal change |

| 152.6 | Pyridine C6 | Minimal change |

| 150.7 | Pyridine C2 | Minimal change |

| 137.1 | Pyridine C4 | Significant downfield shift due to methyl substitution |

| 136.5 | Benzoyl C1' | Minimal change |

| 133.1 | Benzoyl C4' | Downfield shift |

| 133.0 | Pyridine C3 | Minimal change |

| 129.9 | Benzoyl C2', C6' | Chemical shifts will be altered by iodine |

| 128.5 | Benzoyl C3', C5' | Chemical shifts will be altered by iodine |

| 123.2 | Pyridine C5 | Minimal change |

| - | - | ~94 ppm for the carbon bearing the iodine atom |

| - | - | ~21 ppm for the methyl carbon |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Expected Characteristics for 3-(3-Iodobenzoyl)-4-methylpyridine |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch | Present |

| ~1660 | Strong | C=O (Ketone) stretch | Present, may be slightly shifted by substituents |

| ~1600-1400 | Medium-Strong | Aromatic C=C and C=N ring stretching | Present, complex pattern typical of substituted pyridines and benzenes.[4] |

| ~1200-1000 | Medium | C-H in-plane bending | Present |

| Below 800 | Medium-Strong | C-I stretch | Present |

Mass Spectrometry (MS)

| m/z | Interpretation |

| [M]+• | Molecular ion peak. For C₁₃H₁₀INO, the exact mass would be 322.98 g/mol . |

| [M-I]+ | Fragment ion corresponding to the loss of an iodine atom. |

| [M-C₇H₄IO]+ | Fragment ion corresponding to the pyridine-4-methyl radical cation. |

| [C₇H₄IO]+ | Fragment ion corresponding to the 3-iodobenzoyl cation. |

| [C₆H₄N]+ | Fragment ion corresponding to the methylpyridine fragment. |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[5]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should completely dissolve the sample.[5][6]

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[5]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[6]

-

Ensure the liquid height in the tube is between 4.0 and 5.0 cm.[5]

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Wipe the outside of the NMR tube to remove any dust or fingerprints.

-

Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge.

-

Place the sample into the NMR spectrometer.

-

The spectrometer will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

-

Background Spectrum :

-

Sample Analysis :

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[7]

-

Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray Ionization (ESI) Mass Spectrometry.

-

Sample Preparation :

-

Prepare a stock solution of the sample by dissolving it in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[9]

-

From the stock solution, create a dilute solution (e.g., 10-100 µg/mL) by diluting with a mixture of organic solvent and water, often with a small amount of acid (e.g., formic acid) to promote ionization.[9]

-

Filter the final solution through a syringe filter to remove any particulates that could block the instrument's tubing.[9]

-

Place the filtered solution into a 2 mL mass spectrometry vial with a screw cap.[9]

-

-

Data Acquisition :

-

The sample is introduced into the mass spectrometer, where it is ionized by the electrospray source.

-

The resulting ions are guided into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[10]

-

The detector records the abundance of ions at each m/z value, generating the mass spectrum.[10]

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of an organic compound.

References

- 1. 3-Benzoylpyridine(5424-19-1) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenyl-3-pyridinylmethanone | C12H9NO | CID 21540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocol for the Synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine, a potentially valuable building block for medicinal chemistry and drug discovery. The synthesis is based on a Grignard reaction between a 4-methylpyridin-3-yl magnesium halide and 3-iodobenzoyl chloride. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Aryl pyridyl ketones are important structural motifs found in a variety of biologically active compounds. The title compound, 3-(3-Iodobenzoyl)-4-methylpyridine, incorporates a synthetically versatile iodine atom, which can be further functionalized through various cross-coupling reactions, making it an attractive intermediate for the synthesis of diverse compound libraries. This protocol outlines a two-step synthesis commencing with the bromination of 4-methylpyridine, followed by a Grignard reaction with 3-iodobenzoyl chloride.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine.

| Step | Reaction | Starting Material | Reagent | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 1 | Bromination | 4-Methylpyridine | N-Bromosuccinimide (NBS) | 3-Bromo-4-methylpyridine | 172.02 | 65 | >95 |

| 2 | Grignard Reaction & Acylation | 3-Bromo-4-methylpyridine | 3-Iodobenzoyl chloride | 3-(3-Iodobenzoyl)-4-methylpyridine | 323.13 | 55 | >98 |

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-methylpyridine

Materials:

-

4-Methylpyridine

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 4-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-4-methylpyridine as a pale yellow oil.[1][2][3]

Step 2: Synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine

Materials:

-

3-Bromo-4-methylpyridine

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

3-Iodobenzoyl chloride

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Schlenk flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Activate magnesium turnings (1.5 eq) in a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen). Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 3-bromo-4-methylpyridine (1.0 eq) in anhydrous THF dropwise to the activated magnesium turnings. The reaction is exothermic and may require initial gentle heating to start.

-

Once the Grignard reagent formation is initiated, maintain a gentle reflux by controlling the addition rate of the bromopyridine solution. After the addition is complete, continue stirring at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 4-methylpyridin-3-ylmagnesium bromide.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 3-iodobenzoyl chloride (1.2 eq) in anhydrous THF.

-

Add the solution of 3-iodobenzoyl chloride dropwise to the cooled Grignard reagent solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(3-Iodobenzoyl)-4-methylpyridine as a solid.

Synthesis Workflow

References

No Experimental Applications of 3-(3-Iodobenzoyl)-4-methylpyridine in Neurobiology Found

Despite a comprehensive search of scientific literature and chemical databases, no experimental applications of the compound 3-(3-Iodobenzoyl)-4-methylpyridine in the field of neurobiology have been identified. Consequently, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be provided.

The investigation for information on "3-(3-Iodobenzoyl)-4-methylpyridine" and structurally related molecules did not yield any published research detailing its use in neurobiological studies. The search included databases of chemical synthesis, biological activity, and neuroscience research. While information exists on the synthesis of related pyridine-containing compounds for various biological targets, there is a notable absence of any studies focusing on the specific compound of interest within a neurobiological context.

This lack of available data prevents the creation of the following components as requested:

-

Detailed Application Notes: Without any documented use, it is impossible to outline specific applications, mechanisms of action, or the neurobiological context for this compound.

-

Quantitative Data Summary: No experimental results, such as binding affinities, efficacy, or toxicity in neuronal systems, could be found to be summarized in a tabular format.

-

Experimental Protocols: The absence of published experiments means that no established methodologies for its use in neurobiology can be detailed.

-

Signaling Pathway and Workflow Diagrams: As the molecular targets and mechanisms of action of 3-(3-Iodobenzoyl)-4-methylpyridine in neurobiology are unknown, no signaling pathways or experimental workflows can be visualized.

It is possible that 3-(3-Iodobenzoyl)-4-methylpyridine is a novel compound that has not yet been characterized for its biological activity, or that research involving this compound has not been published in the public domain. Researchers, scientists, and drug development professionals interested in this molecule may need to conduct initial screening and characterization studies to determine its potential neurobiological effects.

using 3-(3-Iodobenzoyl)-4-methylpyridine as a chemical probe

Introduction:

3-(3-Iodobenzoyl)-4-methylpyridine is a novel synthetic compound with potential applications as a chemical probe in biomedical research and drug development. Its unique structure, featuring a central pyridine ring substituted with a methyl group and an iodobenzoyl moiety, suggests the possibility of specific interactions with biological targets. The presence of an iodine atom makes it particularly suitable for techniques such as X-ray crystallography and as a potential label for imaging studies. This document provides an overview of its potential applications, synthesis, and protocols for its use as a chemical probe.

Potential Applications:

While research on 3-(3-Iodobenzoyl)-4-methylpyridine is still in its early stages, its structural features suggest several potential applications as a chemical probe:

-

Enzyme Inhibition Studies: The benzoylpyridine core is a common scaffold in kinase inhibitors. This compound could be screened against a panel of kinases or other ATP-binding enzymes to identify novel inhibitors. The iodo-substituent can serve as a heavy atom for crystallographic studies to elucidate binding modes.

-

Receptor Binding Assays: The pyridine and benzoyl groups can participate in various non-covalent interactions, making it a candidate for binding to specific receptor pockets. Radiolabeling the iodine or another position could enable its use in radioligand binding assays to determine receptor affinity and density.

-

Target Identification: A photo-reactive group could be incorporated into the structure to create a photo-affinity probe. Upon UV irradiation, this probe would covalently bind to its target protein, allowing for its isolation and identification using proteomics techniques.

-

Cellular Imaging: By attaching a fluorophore to the 3-(3-Iodobenzoyl)-4-methylpyridine scaffold, it could be used as a fluorescent probe to visualize its subcellular localization and interaction with target proteins in living cells.

Physicochemical Properties

A summary of the key physicochemical properties of a related compound, 3-Iodo-4-methylpyridine, is presented below. These properties are important for understanding its behavior in biological systems.

| Property | Value | Reference |

| Molecular Weight | 219.02 g/mol | [1] |

| XLogP3 | 1.9 | [1] |

| Exact Mass | 218.95450 Da | [1] |

| Topological Polar Surface Area | 12.9 Ų | [1] |

Experimental Protocols

The following are generalized protocols that can be adapted for the use of 3-(3-Iodobenzoyl)-4-methylpyridine as a chemical probe.

Protocol 1: General Synthesis of a 3-Iodo-Pyridine Derivative

This protocol describes a general method for the iodination of a pyridine derivative, which is a key step in the synthesis of 3-(3-Iodobenzoyl)-4-methylpyridine.[2]

Materials:

-

4-Methoxypyridine (or a suitable pyridine starting material)

-

2,2,6,6-tetramethylpiperidine

-

n-Butyllithium (n-BuLi) in hexanes

-

Zinc chloride-TMEDA complex (ZnCl2·TMEDA)

-

Iodine (I2)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Ethyl acetate (AcOEt)

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (2-3 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.5 mmol) to the stirred solution.

-

After 5 minutes, add the ZnCl2·TMEDA complex (0.50 mmol) to the mixture.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add the pyridine substrate (1.0 mmol) to the reaction mixture at a temperature between 0-10 °C.

-

Allow the reaction to stir at room temperature for 2 hours.

-

In a separate flask, prepare a solution of iodine (1.5 mmol) in THF (4 mL).

-

Add the iodine solution to the reaction mixture and stir overnight at room temperature.

-

Quench the reaction by adding a saturated aqueous solution of Na2S2O3 (4 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent to obtain the desired 3-iodo-pyridine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to screen 3-(3-Iodobenzoyl)-4-methylpyridine for its ability to inhibit a specific protein kinase.

Materials:

-

3-(3-Iodobenzoyl)-4-methylpyridine (test compound)

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

Microplate reader

Procedure:

-

Prepare a stock solution of 3-(3-Iodobenzoyl)-4-methylpyridine in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 96-well or 384-well plate, add the kinase and its specific substrate peptide.

-

Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Diagram 1: General Workflow for Chemical Probe Application

Caption: General workflow for developing and validating a chemical probe.

Diagram 2: Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by the probe.

References

Application Notes and Protocols for 3-(3-Iodobenzoyl)-4-methylpyridine In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The biological target of 3-(3-Iodobenzoyl)-4-methylpyridine is not publicly documented. The following application notes and protocols are based on the hypothesis that this compound is a protein kinase inhibitor, a common activity for molecules with similar structural features. The provided information serves as a representative example of an in vitro assay setup. Researchers must validate the actual biological target of 3-(3-Iodobenzoyl)-4-methylpyridine and adapt these protocols accordingly.

Introduction

3-(3-Iodobenzoyl)-4-methylpyridine is a synthetic organic compound with potential applications in drug discovery. Its chemical structure, featuring a benzoyl-pyridine core, is found in numerous compounds targeting a variety of biological pathways. This document provides a detailed methodology for a representative in vitro assay to characterize the inhibitory activity of 3-(3-Iodobenzoyl)-4-methylpyridine, assuming a protein kinase as its biological target.

The protocol described herein is for a generic kinase activity assay using a well-characterized protein kinase, such as Abl kinase, as an illustrative example. This assay will determine the concentration-dependent inhibitory effect of the compound and its half-maximal inhibitory concentration (IC50).

Postulated Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a protein kinase, the presumed target of 3-(3-Iodobenzoyl)-4-methylpyridine, plays a crucial role in a downstream cellular response. Inhibition of this kinase is expected to block the signaling cascade.

Caption: Hypothetical signaling pathway showing inhibition by 3-(3-Iodobenzoyl)-4-methylpyridine.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| 3-(3-Iodobenzoyl)-4-methylpyridine | N/A | N/A |

| Recombinant Human Abl Kinase | MilliporeSigma | 14-259 |

| Biotinylated Peptide Substrate | Anaspec | 62234 |

| ATP | MilliporeSigma | A7699 |

| Kinase Buffer (5X) | Cell Signaling Technology | 9802 |

| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |

| DMSO | MilliporeSigma | D8418 |

| 384-well plates, white | Corning | 3570 |

Experimental Workflow

The following diagram outlines the major steps of the in vitro kinase inhibition assay.

Application Notes and Protocols for 3-(3-Iodobenzoyl)-4-methylpyridine in In Vivo Mouse Studies